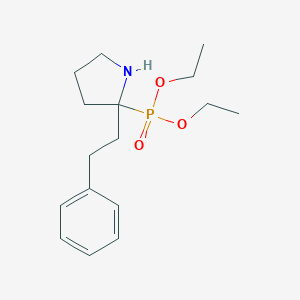

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves several steps. One common method includes the reaction of diethyl phosphite with 2-phenethylpyrrolidine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

化学反応の分析

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, making it effective against various pathogens. For instance, the compound has shown significant antibacterial activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential compared to standard antibiotics like ampicillin, which has an MIC of 16 µg/mL.

Table: Antibacterial Efficacy of this compound

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Klebsiella pneumoniae |

| Control (Ampicillin) | 16 | Klebsiella pneumoniae |

Cytotoxicity and Pharmacokinetics

In vitro cytotoxicity assays indicate that while the compound exhibits significant antimicrobial properties, it also has a favorable safety profile, with an IC50 value greater than 100 µg/mL against human cell lines. Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability, positioning it as a candidate for further development as an oral antibacterial agent.

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It is utilized in various reactions, including nucleophilic substitutions and coupling reactions. The compound can be transformed into more complex structures through palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functional groups onto aromatic systems.

Agrochemical Applications

The compound has also been explored for its potential in agrochemicals, particularly as a precursor for developing pesticides and herbicides. Its phosphonate group is known to enhance biological activity in agricultural applications, making it a valuable component in the formulation of crop protection agents .

Case Studies

Case Study on Antibacterial Efficacy

A study by Jetti et al. (2020) investigated various acetamide derivatives, including those derived from this compound. The research concluded that compounds with phosphonate moieties exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Case Study on Synthesis and Evaluation

Another significant study focused on synthesizing derivatives of this compound to evaluate their anticancer potential against various cancer cell lines. The results indicated that modifications to the pyrrolidine structure could lead to improved antiproliferative activities, showcasing the compound's versatility in medicinal chemistry .

作用機序

The mechanism of action of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine can be compared with other similar compounds such as:

Diethyl (2-phenethylpyrrolidin-2-yl)phosphonate: Similar in structure but may have different reactivity and applications.

2-Phenethylpyrrolidine derivatives: These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific diethoxyphosphoryl group, which imparts distinct reactivity and functionality .

生物活性

2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine (CAS No. 434941-00-1) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19NO4P

- Molecular Weight : 281.27 g/mol

- IUPAC Name : 2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine

The compound features a pyrrolidine ring substituted with a diethoxyphosphoryl group and a phenethyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Hypolipidemic Effects : Similar compounds in the pyrrolidine class have shown potential in reducing serum lipid levels, indicating a possible therapeutic role in managing hyperlipidemia.

- Neuroprotective Properties : Investigations into related compounds suggest that they may provide neuroprotection, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The diethoxyphosphoryl group may interact with enzymes involved in lipid metabolism, leading to reduced cholesterol and triglyceride levels.

- Receptor Modulation : The phenethyl moiety could influence neurotransmitter receptors, contributing to neuroprotective effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Solubility : The compound is poorly soluble in water but dissolves well in organic solvents like ethanol and dimethylformamide, which may affect its bioavailability.

- Metabolism : Initial studies suggest that metabolic pathways could involve hydrolysis of the diethoxyphosphoryl group, impacting its efficacy and safety profile.

Case Studies and Research Findings

特性

IUPAC Name |

2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(12-8-14-17-16)13-11-15-9-6-5-7-10-15/h5-7,9-10,17H,3-4,8,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXMSYDQTYFTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCCN1)CCC2=CC=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452776 |

Source

|

| Record name | AGN-PC-0NESCU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434941-00-1 |

Source

|

| Record name | AGN-PC-0NESCU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。